![molecular formula C17H22N2O B2464607 N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411319-13-4](/img/structure/B2464607.png)
N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” is an opioid analgesic drug developed in the 1940s by researchers at Hoffmann-La Roche . It is also known as Desmethylprodine or 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP, Ro 2-0718) . It is an analog of pethidine (meperidine) a Schedule II drug .
Synthesis Analysis
Desmethylprodine was first synthesized in 1947 at Hoffman-LaRoche Laboratories by Albert Ziering and John Lee . They found that it produced effects similar to morphine when administered to rats . The new drug was a slight variant of pethidine . It was found to be no more effective than pethidine and was never marketed .Molecular Structure Analysis
The molecular structure of “N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” is represented by the formula C15H21NO2 . Its molar mass is 247.338 g·mol −1 . The InChI code for this compound is 1S/C15H21NO2/c1-3-14 (17)18-15 (9-11-16 (2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 .Mecanismo De Acción
The mechanism of action of “N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” is similar to that of morphine . It was reported to have 30 times the activity of pethidine and a greater analgesic effect than morphine in rats, and it was demonstrated to cause central nervous system stimulation in mice .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-7-16(20)18-14-17(10-12-19(2)13-11-17)15-8-5-4-6-9-15/h4-6,8-9H,10-14H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLFTKZROAIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


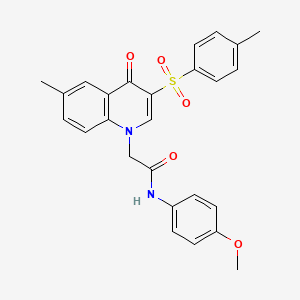
![N-(3,4-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2464530.png)
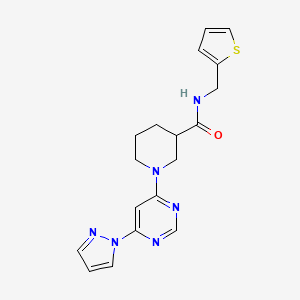
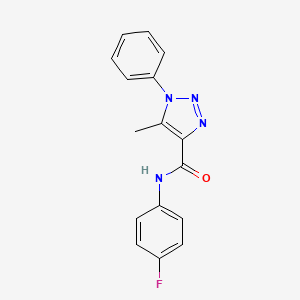
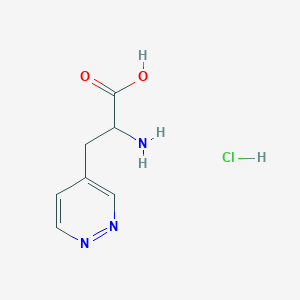
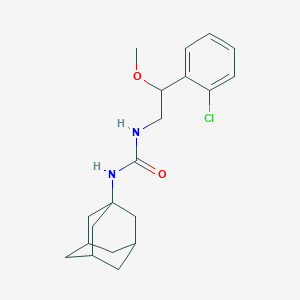
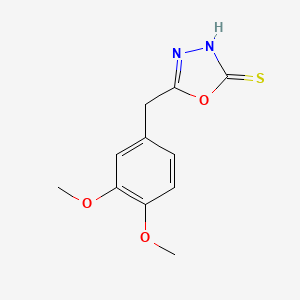
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2464540.png)
![2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2464542.png)
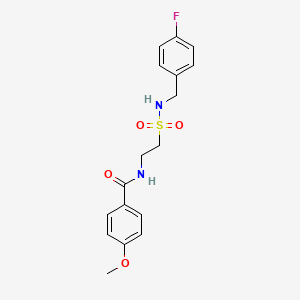
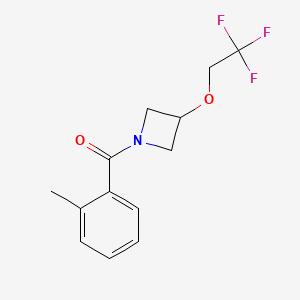

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)